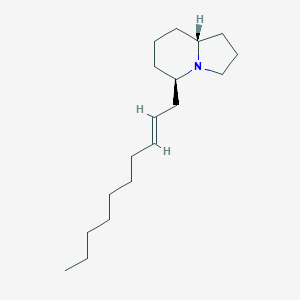
Piclavine A1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piclavine A1 is a member of the indolizidine alkaloids, a class of compounds known for their complex structures and significant biological activities. Extracted from the marine tunicate Clavelina picta, this compound is one of the first indolizidine alkaloids discovered in the marine biosphere. It exhibits interesting antimicrobial properties, making it a compound of considerable interest in scientific research .
Vorbereitungsmethoden
The synthesis of Piclavine A1 involves an iterative asymmetric dihydroxylation process This method allows for the creation of both enantiomers of this compound, as well as its related compounds Piclavine A2, A3, and A4This iterative process results in the formation of the desired enantiomers with high enantiomeric excess .
Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis and the specialized conditions required for its production
Analyse Chemischer Reaktionen
Piclavine A1 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Sodium in liquid ammonia is used to reduce this compound, resulting in the formation of a trans-olefin.
Substitution: Various substitution reactions can be carried out on this compound, depending on the desired functional group modifications.
Common reagents used in these reactions include Sharpless asymmetric dihydroxylation reagents, sodium in liquid ammonia, and hydrogen in the presence of Lindlar or Rosenmund catalysts .
Wissenschaftliche Forschungsanwendungen
Piclavine A1 has several applications in scientific research, including:
Chemistry: Its complex structure and synthesis provide valuable insights into asymmetric synthesis and enantiomeric enhancement techniques.
Biology: The antimicrobial properties of this compound make it a potential candidate for studying marine-derived antimicrobial agents.
Medicine: Research into the biological activities of this compound could lead to the development of new antimicrobial drugs.
Wirkmechanismus
The mechanism of action of Piclavine A1 is not fully understood, but it is believed to involve interactions with microbial cell membranes, leading to disruption of cellular processes. The specific molecular targets and pathways involved in its antimicrobial activity are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Piclavine A1 is part of a group of compounds known as indolizidine alkaloids, which include Piclavine A2, A3, and A4. These compounds share similar structures but differ in their stereochemistry and biological activities. This compound is unique due to its specific enantiomeric form and the particular antimicrobial properties it exhibits .
Similar compounds include:
Piclavine A2: Another indolizidine alkaloid with similar antimicrobial properties but different stereochemistry.
Piclavine A3: Exhibits different biological activities compared to this compound.
Piclavine A4: Shares structural similarities with this compound but has distinct biological effects.
Eigenschaften
Molekularformel |
C18H33N |
|---|---|
Molekulargewicht |
263.5 g/mol |
IUPAC-Name |
(5R,8aR)-5-[(E)-dec-2-enyl]-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-12-17-13-10-14-18-15-11-16-19(17)18/h8-9,17-18H,2-7,10-16H2,1H3/b9-8+/t17-,18+/m0/s1 |
InChI-Schlüssel |
KUOHEKAUFRUGAR-CWDJHMJFSA-N |
Isomerische SMILES |
CCCCCCC/C=C/C[C@H]1CCC[C@H]2N1CCC2 |
Kanonische SMILES |
CCCCCCCC=CCC1CCCC2N1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


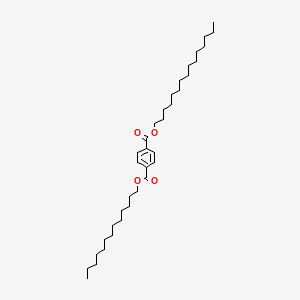
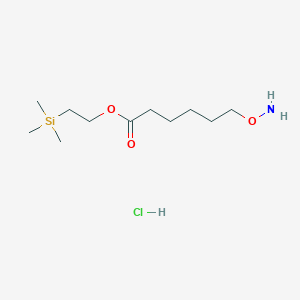
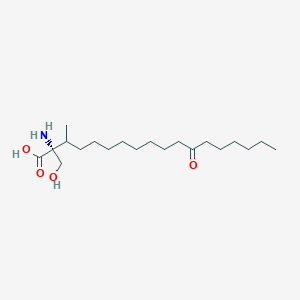
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)
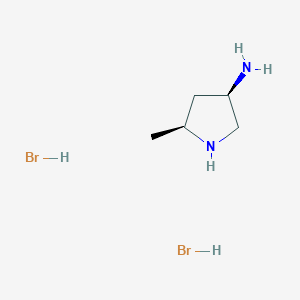

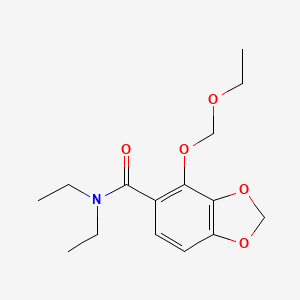
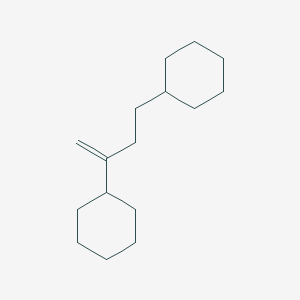
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
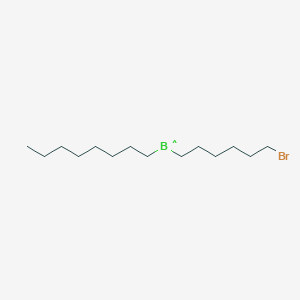
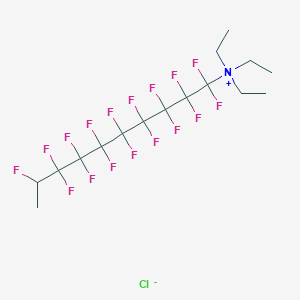
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
